
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is a chemical compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol . It is categorized under kinase modulators and cytokine and growth factor signaling modulators . This compound is used in various research areas, including memory, learning, and cognition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate involves the reaction of stearic acid with ®-2,2-Dimethyl-1,3-dioxolane-4-methanol . The reaction typically occurs under esterification conditions, where the carboxylic acid group of stearic acid reacts with the hydroxyl group of ®-2,2-Dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Stearic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is utilized in several scientific research areas:
Mécanisme D'action
The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate involves its interaction with specific molecular targets, such as kinases and cytokine receptors . The compound modulates signaling pathways by binding to these targets, thereby influencing cellular processes like growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate
- ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
Uniqueness
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is unique due to its specific stereochemistry and its ability to modulate kinase activity and cytokine signaling pathways . This makes it particularly valuable in research focused on memory, learning, and cognition .
Propriétés
Formule moléculaire |
C24H46O4 |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl octadecanoate |
InChI |
InChI=1S/C24H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h22H,4-21H2,1-3H3/t22-/m0/s1 |
Clé InChI |
OSKVRYMCKSTGKS-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


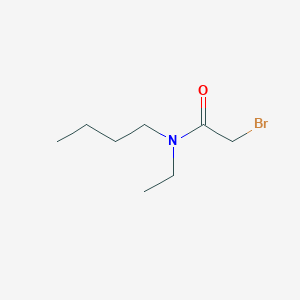
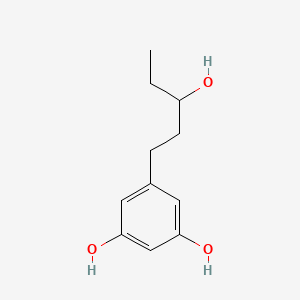
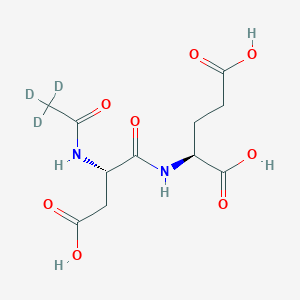
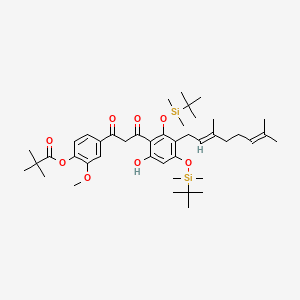
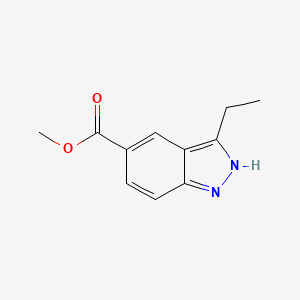
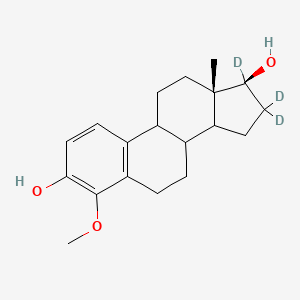

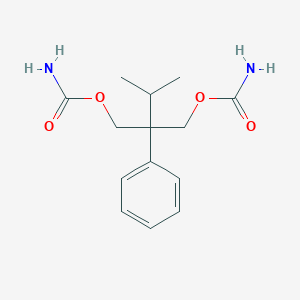
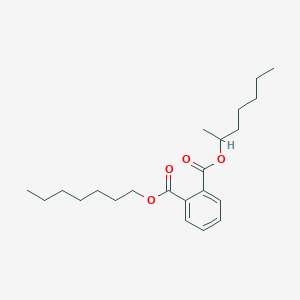
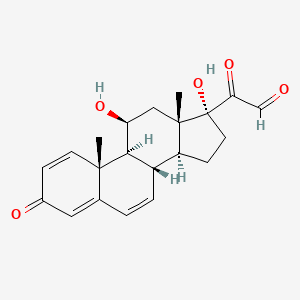

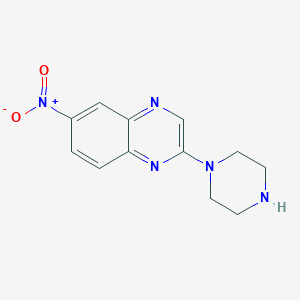
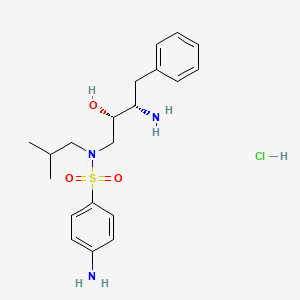
![(9R,13S,14R)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13856587.png)
